molecular formula C8H14O2 B14155323 1-[(1R,2S)-2-hydroxycyclohexyl]ethanone CAS No. 935697-24-8

1-[(1R,2S)-2-hydroxycyclohexyl]ethanone

Katalognummer: B14155323
CAS-Nummer: 935697-24-8
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: GPYOABAXMVHVBU-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxy group and an ethanone group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-[(1R,2S)-2-hydroxycyclohexyl]ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(1R,2S)-2-hydroxycyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can undergo nucleophilic addition reactions, modifying the activity of enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a hydroxy group and an ethanone group, providing a balance of reactivity and stability.

Eigenschaften

CAS-Nummer

935697-24-8

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

1-[(1R,2S)-2-hydroxycyclohexyl]ethanone

InChI

InChI=1S/C8H14O2/c1-6(9)7-4-2-3-5-8(7)10/h7-8,10H,2-5H2,1H3/t7-,8-/m0/s1

InChI-Schlüssel

GPYOABAXMVHVBU-YUMQZZPRSA-N

Isomerische SMILES

CC(=O)[C@@H]1CCCC[C@@H]1O

Kanonische SMILES

CC(=O)C1CCCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.